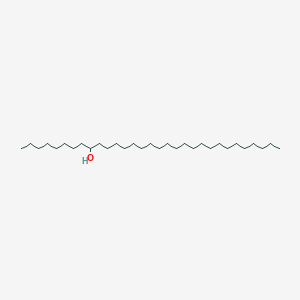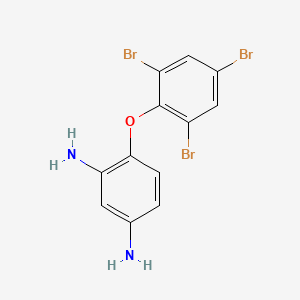
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C12H8Br3N2O It is known for its unique structure, which includes a benzene ring substituted with tribromophenoxy and diamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine typically involves a multi-step process. One common method includes the bromination of phenol to produce 2,4,6-tribromophenol, which is then reacted with 4-aminophenol to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like copper or palladium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or reduced phenolic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromobenzene-1,3-diamine: Similar in structure but lacks the phenoxy group.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Contains two tribromophenoxy groups linked by an ethane bridge.
2-(Trifluoromethyl)benzene-1,4-diamine: Contains trifluoromethyl groups instead of bromine atoms.
Uniqueness
4-(2,4,6-Tribromophenoxy)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of tribromophenoxy and diamine groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
15148-95-5 |
|---|---|
Molekularformel |
C12H9Br3N2O |
Molekulargewicht |
436.92 g/mol |
IUPAC-Name |
4-(2,4,6-tribromophenoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C12H9Br3N2O/c13-6-3-8(14)12(9(15)4-6)18-11-2-1-7(16)5-10(11)17/h1-5H,16-17H2 |
InChI-Schlüssel |
PXPLBRWVPQGEDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)OC2=C(C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


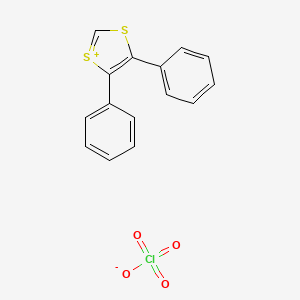
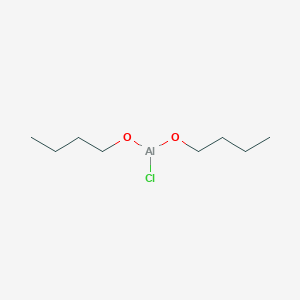
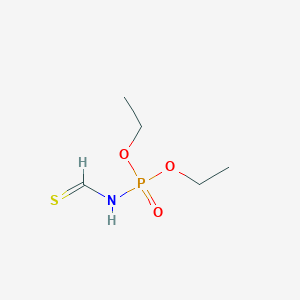

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
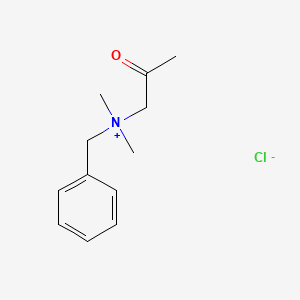
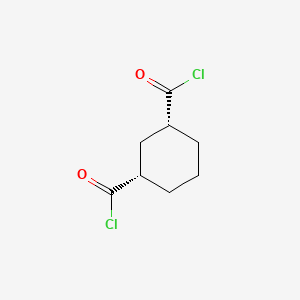
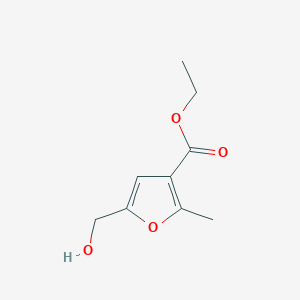
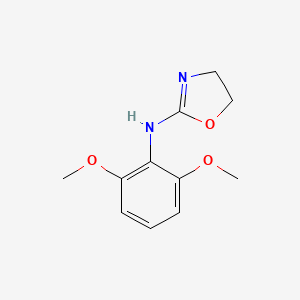


![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
